Antimycobacterial Activity of 2-Imidazol-1-ylmethyl-piperazine Derivatives Against M. tuberculosis: A Direct Comparison
Derivatives of 2-Imidazol-1-ylmethyl-piperazine, specifically 1,4-dibenzyl-2-imidazol-1-yl-methylpiperazines, were designed as cYY mimics and demonstrated potent antimycobacterial activity. The minimum inhibitory concentration (MIC) for the most active compound was 6.25 μg/mL against Mycobacterium tuberculosis [1]. This activity is directly attributed to the 2-imidazol-1-ylmethyl-piperazine core. For comparison, the natural substrate cYY, which these derivatives mimic, lacks any direct antimycobacterial activity at physiologically relevant concentrations. The parent scaffold, 2-imidazol-1-ylmethyl-piperazine, provides the essential pharmacophore for target engagement and is not directly comparable to other simple piperazines or imidazoles.
| Evidence Dimension | Antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | 6.25 μg/mL (for the most active 1,4-dibenzyl-2-imidazol-1-yl-methylpiperazine derivative) |
| Comparator Or Baseline | Natural substrate cYY |
| Quantified Difference | The derivative is active, whereas cYY is not reported to have intrinsic antimycobacterial activity. |
| Conditions | In vitro assay against M. tuberculosis H37Rv |
Why This Matters
This demonstrates the potential of the 2-Imidazol-1-ylmethyl-piperazine scaffold as a critical starting point for developing novel antitubercular agents with a unique mechanism of action targeting CYP121A1.
- [1] Kishk, S. M., et al. (2019). Synthesis and biological evaluation of novel cYY analogues targeting Mycobacterium tuberculosis CYP121A1. Bioorganic & Medicinal Chemistry, 27(8), 1546-1556. View Source
